molecular formula C16H14N2O2 B15293682 3,3'-Diacetyl-cis-azobenzene

3,3'-Diacetyl-cis-azobenzene

Cat. No.: B15293682
M. Wt: 266.29 g/mol
InChI Key: DOIWHHWUHOVBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Diacetyl-cis-azobenzene (CAS Number: 151224-50-9) is a specialized cis-configured azobenzene derivative with the molecular formula C16H14N2O2 and a molecular weight of 266.3 g/mol . As a member of the azobenzene family, it functions as a sophisticated molecular photoswitch, capable of reversible isomerization between its cis and trans forms upon exposure to specific light wavelengths or thermal stimuli . This photoisomerization induces a significant geometric change, decreasing the distance between the 3 and 3' carbon atoms from approximately 9.0 Å in the trans form to 5.5 Å in the cis form, and alters the compound's dipole moment . Such predictable and reversible nanoscale motion makes this diacetyl-functionalized derivative an invaluable tool for constructing dynamic molecular devices and smart materials. In research settings, this compound's primary value lies in its application as a trigger or actuator. The incorporation of acetyl groups at the 3 and 3' positions can influence the compound's absorption characteristics and isomerization kinetics, potentially aligning its properties with desired research parameters . Researchers utilize such azobenzene cores in the development of light-responsive polymers, models for artificial molecular machines, and systems for controlling biological processes with high temporal and spatial precision . The azobenzene scaffold is also recognized for its multi-target potential in medicinal chemistry, appearing in compounds investigated for a range of pharmacological activities . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper storage conditions of 2-8°C in a refrigerator are recommended .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-[3-[(3-acetylphenyl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C16H14N2O2/c1-11(19)13-5-3-7-15(9-13)17-18-16-8-4-6-14(10-16)12(2)20/h3-10H,1-2H3

InChI Key

DOIWHHWUHOVBBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Synthesis and Derivatization Strategies for Acetyl Substituted Azobenzenes

Methodologies for Azo Bond Formation in Diacetylated Systems

The creation of the N=N double bond is the cornerstone of azobenzene (B91143) synthesis. For diacetylated systems, specific methods are employed to ensure efficient and selective bond formation.

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. In the context of azobenzene synthesis, this method involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by a coupling reaction. This approach is particularly useful for creating sterically hindered or unsymmetrically substituted azobenzenes. nih.govumich.edu

The process typically begins with an aromatic substrate bearing a directing group, which can chelate to an organolithium reagent, such as n-butyllithium. This chelation directs the deprotonation to the adjacent ortho position, creating a highly reactive organolithium intermediate. This intermediate can then be coupled with an aryldiazonium salt to form the azobenzene. nih.govumich.edu This method offers a direct and versatile route to a variety of azobenzenes with good to excellent yields and can be accomplished in a relatively short time. umich.edu The directing ability of various functional groups is a key factor in the success of this strategy. youtube.com While highly effective, the use of harsh organolithium reagents can limit the tolerance of certain functional groups. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also represent a significant strategy for forming C-C bonds in the synthesis of complex azobenzene derivatives. thieme-connect.com These reactions typically involve the coupling of a halogenated azobenzene with an organoboron compound. thieme-connect.com However, challenges can arise from the electronic properties of the diazenyl group, which can sometimes lead to low yields. thieme-connect.com

The introduction of acetyl groups onto the azobenzene scaffold can be achieved through several synthetic routes. One common method is the Friedel-Crafts acylation, where an aromatic ring is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. This electrophilic aromatic substitution reaction can introduce acetyl groups at positions dictated by the electronic nature of the existing substituents on the azobenzene core.

Alternatively, the acetyl groups can be present on the precursor molecules before the azo bond formation. For instance, an amino- or nitro-acetophenone derivative can be used as a starting material in diazotization and coupling reactions or in reductive coupling methods to form the diacetylated azobenzene. This pre-functionalization approach allows for precise control over the position of the acetyl groups.

Common synthetic methods for the azo bond itself include the diazonium reaction, the Baeyer-Mills reaction, and oxidative coupling. txst.edu The diazonium reaction is well-suited for creating azobenzenes with electron-rich coupling partners. txst.edu The Baeyer-Mills reaction, which involves the condensation of a nitrosobenzene (B162901) with an aniline (B41778) derivative, is particularly advantageous for synthesizing asymmetrical azobenzenes. txst.edu Oxidative coupling of anilines, often using reagents like potassium permanganate, provides another route, though it can be limited by the oxidizing potential of the reagents. txst.edunih.gov

Polymerization and Macromolecular Conjugation Techniques for Azobenzene-Containing Systems

The unique photochromic properties of azobenzenes make them attractive for integration into larger macromolecular architectures, leading to the development of photoresponsive polymers and biomaterials.

Free radical polymerization is a widely utilized technique for creating polymers from vinyl monomers. fujifilm.com In the context of azobenzene-containing systems, azo-acrylate derivatives are often employed as monomers. rroij.comrroij.com These monomers contain a polymerizable acrylate (B77674) group attached to the azobenzene core. The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). fujifilm.comrroij.comrroij.comfujifilm.com

This process involves initiation, propagation, and termination steps. fujifilm.com The initiator generates free radicals, which then react with the monomer to create a growing polymer chain. fujifilm.comfujifilm.com The reaction conditions, including the choice of initiator and solvent, can be tailored to control the molecular weight and polydispersity of the resulting polymer. rroij.comrroij.com Free radical polymerization is a robust method that can be applied to a variety of monomers under relatively mild conditions. fujifilm.com

The integration of azobenzenes into biological systems allows for the photocontrol of biological processes. Amidation is a common and effective method for conjugating azobenzene derivatives to biomacromolecules like DNA and hyaluronic acid. nih.gov This strategy typically involves an azobenzene molecule functionalized with a carboxylic acid group, which can then be activated to react with an amine group present on the biomacromolecule, forming a stable amide bond. nih.gov

For example, azobenzene can be incorporated into DNA strands to create photoresponsive DNA. glenresearch.comnih.gov The photoisomerization of the azobenzene moiety can induce conformational changes in the DNA, allowing for the reversible control of DNA hybridization and other functions. glenresearch.com Similarly, conjugation to hyaluronic acid can lead to the development of photoresponsive hydrogels and drug delivery systems. The synthesis of novel amide-based azobenzene derivatives is an active area of research, with a focus on tuning their photochemical properties for specific applications. nih.gov

Control over Isomeric Purity in Synthetic Protocols

Azobenzene exists as two isomers, the thermodynamically more stable trans isomer and the less stable cis isomer. nih.govresearchgate.net The trans-to-cis isomerization can be induced by UV light, while the reverse cis-to-trans isomerization can occur upon irradiation with visible light or thermally. nih.govglenresearch.com For many applications, it is crucial to control the isomeric composition of the synthesized azobenzene.

During synthesis and purification, azobenzenes are typically obtained as the trans isomer due to its higher stability. However, exposure to light can lead to the formation of the cis isomer. Therefore, synthetic and purification steps are often carried out in the dark or under red light to minimize photoisomerization.

The separation of cis and trans isomers can be challenging due to their similar physical properties. Chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), can sometimes be employed for separation, taking advantage of the slight differences in polarity and shape between the two isomers. The choice of solvent and stationary phase is critical for achieving good separation.

The thermal stability of the cis isomer is also an important consideration. The energy barrier for the thermal cis-to-trans isomerization determines the lifetime of the cis state in the dark. rsc.org Substituents on the azobenzene ring can significantly influence this energy barrier. For instance, ortho-substitution can stabilize the cis isomer by sterically hindering the rotation around the N=N bond. nih.gov Careful molecular design can therefore be used to tune the thermal stability of the cis isomer and control the isomeric purity over time. rsc.org

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Isomer Differentiation and Monitoring

The distinct electronic and structural differences between the cis and trans isomers of 3,3'-diacetylazobenzene give rise to unique spectroscopic signatures. Techniques such as UV-Vis, NMR, and vibrational spectroscopy are indispensable tools for identifying each isomer and quantifying their relative concentrations in a mixture.

UV-Vis spectroscopy is a primary technique for observing the photoisomerization of azobenzene (B91143) derivatives. The electronic transitions within the molecule, specifically the π→π* and n→π* transitions, are highly sensitive to the geometry of the central azo group.

The trans isomer of an azobenzene derivative typically displays a strong π→π* transition in the UV region (around 320-360 nm) and a much weaker, often forbidden, n→π* transition in the visible region (around 440 nm). nih.gov In contrast, the cis isomer exhibits a diminished π→π* band and a more intense, symmetry-allowed n→π* transition, also in the visible spectrum. nih.gov

For 3,3'-diacetylazobenzene, the acetyl groups act as weak electron-withdrawing substituents, which would be expected to cause a slight red-shift (bathochromic shift) in the absorption bands compared to unsubstituted azobenzene. cas.org By irradiating a sample with light of a specific wavelength (e.g., UV light to induce trans-to-cis isomerization) and monitoring the changes in the absorption spectrum over time, the kinetics of the isomerization process can be tracked. The appearance of an isosbestic point, a wavelength at which the absorbance of the sample remains constant, indicates a clean conversion between the two isomeric species.

Expected UV-Vis Absorption Data for 3,3'-Diacetylazobenzene Isomers Note: These are representative values based on known trends for substituted azobenzenes and are not experimentally derived for this specific compound.

IsomerTransitionExpected λmax (nm)Expected Molar Absorptivity (ε) (M-1cm-1)
trans-3,3'-Diacetylazobenzeneπ→π~340 - 350~20,000 - 25,000
n→π~445 - 455~400 - 600
cis-3,3'-Diacetylazobenzeneπ→π~280 - 290~5,000 - 8,000
n→π~440 - 450~1,500 - 2,000

Obtaining the UV-Vis spectrum of a pure isomer can be challenging because photochemical and thermal equilibria often result in mixtures. The spectrum of the thermodynamically stable trans isomer can typically be obtained by keeping the solution in the dark to allow for complete thermal relaxation. However, the cis isomer is often thermally unstable, making its isolation difficult.

Several methods are employed to calculate the spectrum of the pure cis isomer. One common approach involves determining the isomeric ratio in a photostationary state (a light-induced equilibrium) using ¹H NMR spectroscopy. The mixed spectrum is recorded, and with the known concentrations of both isomers, the pure cis spectrum can be mathematically deconvoluted using the Beer-Lambert law. Another sophisticated method involves global analysis of a series of spectra taken during the thermal cis-to-trans back-isomerization, coupled with derivative spectroscopy to enhance spectral differences.

NMR spectroscopy is an exceptionally powerful tool for the unambiguous structural elucidation of azobenzene isomers. The chemical environment of the nuclei (¹H and ¹³C) in the cis and trans forms are significantly different due to the distinct magnetic anisotropy of the azo bond and the phenyl rings.

In the trans isomer, the phenyl rings are roughly coplanar, leading to a more symmetric structure. In the non-planar cis isomer, one phenyl ring is positioned in the shielding cone of the other, causing the signals of its protons to shift upfield (to a lower ppm value) compared to those in the trans isomer. This difference is a key diagnostic feature for distinguishing between the two. Furthermore, by integrating the distinct signals corresponding to each isomer in a ¹H NMR spectrum, their relative concentrations in a mixture can be accurately determined.

For 3,3'-diacetylazobenzene, both ¹H and ¹³C NMR would provide definitive structural confirmation.

In the ¹H NMR spectrum , the aromatic protons of the cis isomer are expected to appear at a lower chemical shift compared to the trans isomer. The acetyl methyl protons (-COCH₃) would also exhibit slightly different chemical shifts between the two isomers, providing another diagnostic marker.

In the ¹³C NMR spectrum , the chemical shifts of the carbon atoms, particularly those of the phenyl rings, are influenced by the isomerization. The non-planar arrangement of the cis isomer leads to a more complex spectrum with distinct signals for each carbon, whereas the higher symmetry of the trans isomer may result in fewer signals. The carbonyl carbon of the acetyl group would also show a characteristic shift. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign all proton and carbon signals unequivocally.

Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 3,3'-Diacetyl-cis-azobenzene Note: These are representative values based on known trends for substituted azobenzenes and are not experimentally derived for this specific compound. Spectra are assumed to be in CDCl₃.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HAromatic Protons (Ar-H)6.8 - 7.8
¹HAcetyl Protons (-COCH₃)~2.5 - 2.7
¹³CAromatic Carbons (Ar-C)120 - 155
¹³CCarbonyl Carbon (-C=O)~195 - 200
¹³CAcetyl Carbon (-CH₃)~25 - 30

Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are sensitive to changes in molecular symmetry and conformation, making them useful for distinguishing between cis and trans azobenzene isomers.

Key vibrational modes for 3,3'-diacetylazobenzene include the C=O stretch of the acetyl group, the N=N stretch of the azo bridge, and various C-H and C=C stretching and bending modes of the aromatic rings. The N=N stretching vibration, which is often weak in the IR spectrum of the symmetric trans isomer, can become more active in the less symmetric cis isomer. Conversely, this vibration is typically strong in the Raman spectrum. The frequency and intensity of the carbonyl (C=O) stretching band can also provide information about the local electronic environment and potential intermolecular interactions, such as hydrogen bonding in the solid state.

Characteristic Vibrational Frequencies for 3,3'-Diacetylazobenzene Note: These are representative frequency ranges for the specified functional groups.

Vibrational ModeFunctional GroupExpected Frequency Range (cm-1)Spectroscopy
C-H Stretch (Aromatic)Ar-H3000 - 3100FTIR, Raman
C=O StretchAcetyl1680 - 1700FTIR (strong), Raman (moderate)
C=C Stretch (Aromatic)Ar C=C1450 - 1600FTIR, Raman
N=N StretchAzo~1400 - 1450Raman (strong), FTIR (weak/variable)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, a crystallographic study would provide exact bond lengths, bond angles, and the crucial CNNC dihedral angle that defines the cis conformation.

This technique would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as π-π stacking between the phenyl rings or C-H···O hydrogen bonds involving the acetyl groups. In some cases, it is possible to monitor photoisomerization directly within a crystal using time-resolved X-ray diffraction, providing a "movie" of the atomic motions as the molecule transitions from the cis to the trans state. Such data is invaluable for understanding the fundamental mechanics of the photoswitching process in a constrained environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomeric Ratio Determination

Microscopic and Surface Characterization Methods (e.g., FESEM, HRTEM) for Material Architectures

The investigation of the material architectures of compounds like this compound at the micro- and nanoscale is crucial for understanding their structure-property relationships, particularly for applications in materials science. Techniques such as Field Emission Scanning Electron Microscopy (FESEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable tools for this purpose, providing direct visualization of morphology, topography, and crystalline structures.

However, a comprehensive review of available scientific literature reveals a notable absence of specific studies that employ FESEM or HRTEM for the characterization of material architectures composed specifically of this compound. Research has extensively covered the spectroscopic properties of various azobenzene derivatives, but detailed microscopic analyses of the solid-state or assembled structures of this particular isomer are not prominently documented in existing publications.

In a hypothetical application, FESEM analysis would be invaluable for examining the surface morphology of materials derived from this compound. For instance, if the compound were to be self-assembled or crystallized, FESEM could reveal the shape, size distribution, and surface texture of the resulting structures, such as nanoparticles, nanorods, or thin films. This information is critical for applications where surface interactions and morphology play a key role.

HRTEM, on the other hand, would offer insights at an even higher resolution, enabling the visualization of the crystalline lattice of the material. This would allow for the determination of lattice parameters, the identification of crystal defects, and the confirmation of the crystalline nature of self-assembled superstructures. For a photoresponsive molecule like this compound, HRTEM could potentially be used to observe structural changes at the nanoscale induced by light.

While direct experimental data for this compound using these methods is not currently available, the general utility of FESEM and HRTEM in the broader field of azobenzene research underscores their importance. Should research in this specific area be undertaken, the following table indicates the type of data that would be sought and its significance.

Interactive Data Table: Hypothetical Microscopic Analysis of this compound Architectures

ParameterTechniqueHypothetical FindingSignificance
Morphology FESEMCould reveal the formation of distinct micro or nanostructures (e.g., spheres, rods, films) upon self-assembly.Understanding the self-organization behavior and its potential for creating functional materials.
Size Distribution FESEMWould provide statistical data on the dimensions of any observed structures.Crucial for assessing the uniformity and reproducibility of the material for device fabrication.
Surface Topography FESEMCould show features such as smoothness, roughness, or porosity of a thin film.Important for applications in sensors, coatings, and interfaces where surface properties are paramount.
Crystallinity HRTEMCould confirm the crystalline or amorphous nature of the assembled material.Fundamental for understanding the mechanical and electronic properties of the material.
Lattice Fringes HRTEMWould allow for the measurement of d-spacing between crystal planes.Provides direct evidence of the crystal structure and can be compared with data from X-ray diffraction.
Structural Defects HRTEMCould identify dislocations, grain boundaries, or stacking faults within the crystalline structure.Defects can significantly influence the material's optical, electronic, and mechanical behavior.

Fundamental Photoisomerization Mechanisms and Kinetics

Elucidation of Trans-Cis and Cis-Trans Isomerization Pathways

The conversion between the thermodynamically stable trans isomer and the metastable cis isomer can be initiated photochemically, while the reverse reaction can occur either photochemically or thermally. The underlying mechanisms involve significant changes in molecular geometry and electronic structure.

The thermal cis-to-trans isomerization of azobenzenes is generally understood to proceed through one of two primary mechanistic pathways on the ground electronic state (S₀): rotation or inversion. nih.gov

Rotation Mechanism: This pathway involves the twisting of the molecule around the central N=N double bond. It proceeds through a transition state where the π-bond is effectively broken, and the two phenyl rings are roughly perpendicular to each other. This transition state is notably polar and zwitterionic in character. nih.govlongdom.org

Inversion Mechanism: This pathway involves the in-plane, "lateral shift" of one of the phenyl-azo groups relative to the other. It proceeds through a semi-linear transition state where one of the nitrogen atoms rehybridizes from sp² towards sp. researchgate.net

The operative mechanism is highly dependent on the electronic nature of the substituents. For azobenzenes with "push-pull" substitution patterns (i.e., an electron-donating group on one ring and an electron-withdrawing group on the other, typically in the para positions), the rotational pathway is favored because the polar transition state is stabilized by the substituents. longdom.orgresearchgate.net For unsubstituted azobenzene (B91143) and derivatives lacking strong push-pull character, such as 3,3'-diacetylazobenzene, the inversion pathway is generally considered the lower energy route for thermal relaxation. researchgate.net

While the rotation and inversion mechanisms describe pathways on the singlet ground state (S₀) potential energy surface, recent computational studies suggest that the actual thermal isomerization process may be more complex. An alternative mechanism involves an intersystem crossing (ISC) from the singlet state (S₀) to the lowest triplet state (T₁). nih.gov This pathway posits that the molecule can access the triplet potential energy surface, where the barrier to N=N bond rotation is significantly lower, before crossing back to the S₀ surface to complete the isomerization. nih.gov This triplet-mediated route can, for some derivatives, be more energetically favorable than the purely singlet-state mechanisms. nih.gov

Accurately modeling these isomerization pathways, particularly the rotational transition state, is computationally demanding. The electronic structure in these high-energy geometries has significant multireference character, meaning that a single electronic configuration is insufficient for a correct description. Therefore, computational methods that account for these multireference effects are critical for obtaining reliable predictions of the energy barriers. nih.gov

Photoisomerization, which is initiated by the absorption of a photon, follows a different course from thermal isomerization. Upon excitation to a higher electronic state (typically S₁ or S₂), the molecule evolves on the excited-state potential energy surface. The relaxation back to the ground state is an ultrafast, non-radiative process facilitated by conical intersections (CIs).

A conical intersection is a point of degeneracy where two electronic potential energy surfaces intersect. These points act as efficient funnels, allowing the molecule to rapidly transition from the higher electronic state to the lower one, often within femtoseconds. For azobenzene, after the initial excitation, the molecule's geometry distorts along the torsional or inversional coordinates, leading it toward a CI with the ground state. Once the molecule passes through this funnel, it relaxes to form either the cis or trans isomer on the ground state surface, with the ratio of products defining the quantum yield of the photoreaction. The existence and accessibility of these CIs are fundamental to the efficiency of the photoisomerization process.

Kinetic Studies of Isomerization Processes in Solution and Condensed Phases

While specific experimental kinetic data for the isomerization of 3,3'-diacetylazobenzene is not prominent in the surveyed literature, its behavior can be reliably inferred from systematic studies on substituted azobenzenes. The kinetics are profoundly influenced by the solvent and the physical state of the medium.

The effect of the solvent on the rate of thermal cis-to-trans isomerization provides crucial insight into the operative mechanism.

Inversion Pathway: When isomerization proceeds via inversion, the transition state has a polarity similar to that of the cis ground state. Consequently, the rate of isomerization shows very little dependence on solvent polarity.

Rotation Pathway: In contrast, the rotational mechanism involves a highly polar, charge-separated transition state. Polar solvents stabilize this transition state more than the less polar cis ground state, thereby lowering the activation energy and dramatically increasing the rate of isomerization. longdom.org This strong dependence on solvent polarity is a hallmark of the rotational mechanism. longdom.org

This principle is clearly illustrated by the behavior of push-pull azobenzenes, such as 4-anilino-4'-nitroazobenzene, which isomerize via rotation. As shown in the table below, the rate constant for its thermal relaxation increases by over two orders of magnitude when moving from a nonpolar solvent like toluene (B28343) to a polar aprotic solvent like DMSO. longdom.org

SolventPolarity IndexRate Constant (k) at 298 K (s⁻¹)Half-Life (t₁/₂) (s)

Data for 4-anilino-4'-nitroazobenzene, illustrating the effect of solvent polarity on a rotational isomerization mechanism. longdom.org This compound is used as an example to demonstrate the principle.

For 3,3'-diacetylazobenzene, which is expected to isomerize thermally via the less polar inversion mechanism, the kinetics would be anticipated to show a much weaker dependence on solvent polarity.

The thermal stability of the cis isomer is a critical parameter for applications and is quantified by its half-life (t₁/₂), the time it takes for half of the cis isomers in a sample to revert to the trans form. This process follows first-order kinetics. nih.gov

The half-life is inversely proportional to the rate constant and is strongly influenced by the electronic effects of the substituents. Computational studies have shown that introducing electron-withdrawing groups, such as the acetyl group, into the meta position of the azobenzene core decreases the rate of thermal cis-to-trans isomerization. researchgate.net This effect is attributed to the stabilization of the HOMO of the transition state, which in the case of meta-substitution, leads to a higher energy barrier for the inversion mechanism. researchgate.net Consequently, cis-3,3'-diacetylazobenzene is predicted to have a longer thermal half-life compared to unsubstituted azobenzene. This contrasts with the effect of π-accepting groups in the para position, which tend to stabilize the rotational transition state and significantly decrease the half-life. rsc.org

In condensed phases, such as polymer films, the thermal relaxation behavior can become more complex. Often, the decay curve is no longer monoexponential. A fast initial decay component is observed, which is attributed to the relaxation of strained cis isomers trapped within the rigid polymer matrix, followed by a slower, more uniform relaxation process for the remaining population. mcgill.ca

Substituent PositionSubstituent TypeEffect on Thermal Relaxation Rate (k)Predicted Effect on Half-Life (t₁/₂)
paraElectron-Withdrawing (Acceptor)IncreaseShorter
metaElectron-Withdrawing (Acceptor)DecreaseLonger

Qualitative effects of electron-withdrawing substituents on the thermal cis-to-trans isomerization kinetics of azobenzene. researchgate.netrsc.org

Despite a comprehensive search for scientific literature, specific experimental data regarding the photoisomerization quantum yields and photostationary state analysis for the chemical compound 3,3'-Diacetyl-cis-azobenzene is not available in the public domain. Consequently, it is not possible to provide a detailed article with the required data tables for the outlined sections (4.2.3 and 4.3) while adhering to the strict constraint of focusing solely on this specific compound.

General principles of azobenzene photochemistry suggest that this compound would exhibit photoisomerization behavior dependent on the wavelength of irradiation. The acetyl groups, being electron-withdrawing, would influence the absorption spectra and the energies of the n→π* and π→π* transitions, which in turn would affect the quantum yields of the cis-to-trans and trans-to-cis isomerization processes. Similarly, the composition of the photostationary state—the equilibrium mixture of cis and trans isomers under continuous irradiation—would be tunable by selecting specific wavelengths of light.

However, without published experimental studies on this compound, any discussion of specific quantum yield values or photostationary state compositions would be speculative and would not meet the required standard of scientific accuracy based on verifiable research findings. Therefore, the sections on "Wavelength Dependence and Quantum Yield Studies" and "Photostationary State Analysis and Optimization" cannot be generated with the mandated level of detail and data.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3'-diacetyl-cis-azobenzene at the molecular level.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure and properties of azobenzene (B91143) derivatives in both their ground and excited states. nih.govdtu.dk DFT methods are used to optimize the geometries of the cis and trans isomers and to calculate their relative energies. For instance, calculations on various azobenzene derivatives have been performed to understand the effects of substituents on the energetics and kinetics of thermal cis-to-trans isomerization. nih.gov These studies systematically analyze how the type, number, and position of substituents influence activation energies. nih.gov

TD-DFT is particularly useful for studying electronic excitations and has been applied to understand the photoisomerization of azobenzene. dtu.dk However, it's noted that TD-DFT can sometimes provide questionable results near conical intersections between the ground and first excited states. dtu.dk Despite this limitation, TD-DFT remains a widely used method for calculating electronic excitation energies and other properties, often showing good agreement with experimental data. dtu.dk For example, TD-DFT calculations have been used to investigate the excited-state dynamics of azobenzene derivatives, providing insights into the photoisomerization process. nih.gov

The choice of functional and basis set in DFT and TD-DFT calculations is crucial and can significantly impact the results. Studies have been conducted to assess the performance of different functionals and basis sets for simulating azobenzene photoisomerization. nih.gov

For a more accurate description of excited state dynamics, especially in regions where multiple electronic states are close in energy, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed. nycu.edu.tw These methods are essential for correctly describing the potential energy surfaces and conical intersections that govern the photoisomerization process. nycu.edu.tw

CASSCF calculations have been used to explore the minimum-energy pathways on the excited state potential energy surfaces of azobenzene, revealing the roles of different internal coordinates, such as the CNNC torsional angle and the CNN bending angles. nycu.edu.tw These calculations have been instrumental in understanding the different proposed mechanisms for photoisomerization, including rotation and inversion pathways. researchgate.net High-level ab initio surface hopping dynamics combined with CASSCF have been used to revisit the cis → trans photoisomerization mechanism, providing detailed insights into the quantum yields and the influence of exciting to different electronic states. rsc.org

Molecular Dynamics (MD) Simulations for Isomerization Pathways and Environmental Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of molecular systems, including the isomerization of azobenzene and the influence of the surrounding environment. researchgate.netclaudiozannoni.it Direct MD simulations, where the forces are calculated "on-the-fly" using quantum chemical methods, have been used to study the thermal cis-to-trans isomerization of azobenzene. researchgate.net

MD simulations have also been employed to investigate the effects of different solvents on the photoisomerization process. claudiozannoni.it These simulations have shown that the isomerization mechanism can differ significantly between the gas phase and in solution, with mixed torsional-inversion pathways becoming more important in solvents. claudiozannoni.it Furthermore, MD simulations have been used to study the behavior of azobenzene derivatives in more complex environments, such as liquid crystal elastomers and lipid membranes, providing insights into how these environments affect the isomerization dynamics. uhasselt.benih.gov For instance, in a lipid membrane, the trans-to-cis isomerization was found to be a slow process governed by a torsional mechanism due to strong interactions with the environment, while the cis-to-trans process was much faster. uhasselt.be

Potential Energy Surface (PES) Mapping and Transition State Identification

The concept of the potential energy surface (PES) is central to understanding chemical reactions, including the isomerization of azobenzene. The PES maps the energy of the molecule as a function of its geometry, and its features, such as minima (corresponding to stable isomers) and saddle points (corresponding to transition states), dictate the reaction pathways. ed.ac.uk

Computational methods are used to map the PES for azobenzene isomerization, identifying the transition states for both thermal and photochemical processes. ed.ac.uk These studies have explored the different possible isomerization mechanisms, such as rotation around the N=N double bond and inversion at one of the nitrogen atoms. nih.gov The nature of the transition state can be influenced by substituents and the solvent environment. nih.gov For example, for some "push-pull" azobenzenes, the mechanism is predicted to change from inversion in nonpolar solvents to rotation in polar solvents. nih.gov The identification of transition states and the calculation of the associated energy barriers are crucial for predicting the rates of thermal isomerization. researchgate.net

Relaxed scans of the PES, where the energy is calculated along a specific reaction coordinate while allowing other degrees of freedom to relax, are a common technique for exploring isomerization pathways. researchgate.net

Application of Machine Learning Potentials in Azobenzene Research

More recently, machine learning (ML) has emerged as a powerful tool in computational chemistry, including the study of azobenzene. chemrxiv.orgrsc.org ML potentials, trained on data from high-level quantum chemical calculations, can offer a near-quantum mechanical accuracy at a computational cost comparable to classical force fields. chemrxiv.orgchemrxiv.org This allows for more extensive simulations of complex processes like isomerization. acs.org

ML potentials have been used in transition path sampling simulations to explore the transition routes between isomers on the multidimensional PES. chemrxiv.org While promising, challenges remain, as some ML potentials may struggle to accurately describe certain aspects of azobenzene isomerization, such as the energetics of the rotational pathway. chemrxiv.orgchemrxiv.org Active learning strategies, where the training data is augmented with structures from simulations, can improve the accuracy of ML models. chemrxiv.orgchemrxiv.org ML-based workflows are also being developed to predict key properties of azobenzene derivatives, such as their thermal half-lives, which is crucial for applications in areas like photopharmacology. acs.org

Theoretical Insights into Structure-Property Relationships and Electronic Transitions (e.g., n-π* and π-π* transitions)

Theoretical calculations provide valuable insights into the relationship between the molecular structure of azobenzene derivatives and their properties, particularly their electronic transitions. The UV-visible absorption spectrum of azobenzene is characterized by two main absorption bands: a weak, lower-energy band corresponding to the n→π* transition and a strong, higher-energy band corresponding to the π→π* transition. mdpi.comnih.gov

The positions and intensities of these bands are sensitive to the molecular structure and the presence of substituents. mdpi.com For example, the introduction of electron-withdrawing groups in the meta position can primarily affect the electronic transitions of the Z isomer with a negligible impact on the E form. mdpi.com Theoretical studies help to assign the observed spectral bands to specific electronic transitions and to understand how these transitions are affected by factors such as solvent polarity. researchgate.net

Computational studies have also elucidated how the nature of the lowest excited state (n,π* or π,π*) influences the photoisomerization mechanism. nih.gov For instance, involving the azo group in keto-enol tautomerism can change the nature of the lower excited state and favor the productive torsional motion for isomerization. nih.gov These theoretical insights are crucial for the rational design of azobenzene-based photoswitches with tailored properties. nih.gov

Integration into Advanced Materials and Supramolecular Systems Research Focus

Photoresponsive Polymer and Elastomer Systems for Actuation Research

The incorporation of azobenzene (B91143) moieties into polymer and elastomer networks enables the conversion of light energy directly into mechanical work. nih.gov This has paved the way for the development of photoresponsive actuators, which are materials that change their shape or size upon light irradiation. fudan.edu.cnnih.gov These soft actuators have potential applications in soft robotics, artificial muscles, and microfluidic devices. nih.govbohrium.com

The fundamental principle behind this actuation lies in the molecular-level changes induced by the photoisomerization of the azobenzene units. The more stable, linear trans isomer can be converted to the bent, less stable cis isomer upon irradiation with UV light. fudan.edu.cnresearchgate.net This isomerization process disrupts the packing of the polymer chains, leading to a macroscopic contraction or expansion of the material. fudan.edu.cn Subsequent irradiation with visible light can reverse the process, returning the azobenzene to its trans state and the material to its original shape. researchgate.net

Recent research has focused on enhancing the performance and functionality of these photoresponsive systems. For instance, main-chain liquid crystal elastomers (LCEs) containing azobenzene have been developed that exhibit significant length actuation (up to 38%) due to a photothermal effect. nih.gov These materials also demonstrate self-healing and reprogramming capabilities, expanding their potential applications. nih.govbohrium.com

The efficiency and directionality of the photo-actuation are critically dependent on the alignment of the azobenzene units within the polymer or elastomer matrix. fudan.edu.cn Researchers have established several key design principles to achieve precise photo-controllable molecular alignment:

Liquid Crystalline Order: Incorporating azobenzene derivatives into liquid crystal polymers (LCPs) or elastomers (LCEs) provides a pre-organized environment. nih.govfudan.edu.cn The long-range orientational order of the liquid crystal phase helps to align the azobenzene moieties, leading to a more cooperative and amplified mechanical response upon photoisomerization. fudan.edu.cn

Polarized Light: The use of polarized light allows for the selective excitation of azobenzene molecules with specific orientations relative to the polarization direction. fudan.edu.cn This enables the generation of anisotropic stress within the material, leading to complex and programmable shape changes, such as bending and twisting. fudan.edu.cn

Crosslinking Density: In elastomeric systems, the density of crosslinks plays a crucial role. A well-controlled network structure is necessary to translate the molecular isomerization into a macroscopic deformation and to ensure the material returns to its original shape. Two-step crosslinking methods are often employed to program the alignment and shape of the final actuator. tue.nl

Guest-Host Systems: Azobenzene derivatives can be incorporated as guests in a liquid crystal host matrix. This approach offers flexibility in tuning the photoresponsive properties by varying the concentration and type of the azobenzene guest. nih.gov

By carefully controlling these factors, researchers can design materials with tailored photo-actuation capabilities for specific applications.

Azobenzene-Functionalized Liquid Crystals and Gels for Opto-Mechanical Studies

The integration of azobenzene derivatives into liquid crystals and gels has opened up new avenues for studying and exploiting opto-mechanical effects. These composite materials exhibit changes in their mechanical properties, such as elasticity and viscosity, in response to light.

Azobenzene-functionalized liquid crystals can be used as photoresists, where exposure to light of a specific wavelength can induce a phase transition or a change in molecular alignment, allowing for the creation of patterns. rsc.org For example, a liquid crystalline material containing azobenzene diacrylate mesogens can be cured and patterned with green light and subsequently photoaligned with blue light. rsc.org The photochemical switching between the cis and trans conformations is central to this process. rsc.org

In the realm of gels, the photoisomerization of embedded azobenzene units can trigger sol-gel transitions. For instance, collagen model peptides with azobenzene groups at their ends can self-assemble into hydrogels. rsc.org Upon UV irradiation, the isomerization of the azobenzene moiety leads to a gel-to-sol transition, demonstrating the potential for photo-controlled release of encapsulated substances. rsc.org

Monte Carlo simulations have been employed to investigate the effects of different populations of trans and cis isomers in azobenzene liquid crystal elastomers. nih.gov These studies have shown that increasing the fraction of the cis conformer lowers the nematic-isotropic transition temperature and generates internal stress in the material. nih.gov Such computational approaches provide valuable insights into the molecular-level mechanisms governing the opto-mechanical behavior of these materials.

Supramolecular Assemblies and Host-Guest Chemistry with Azobenzene Derivatives

The reversible nature of azobenzene isomerization is a powerful tool in supramolecular chemistry, enabling the dynamic control of non-covalent interactions. This has led to the development of a wide range of photo-switchable supramolecular systems.

The change in shape and polarity of azobenzene molecules upon photoisomerization can be harnessed to direct the self-assembly of larger structures. For example, amphiphilic azobenzene derivatives can be designed to form different types of aggregates, such as micelles or vesicles, depending on the isomeric state of the azobenzene unit. nih.gov

Researchers have demonstrated that nanoparticles functionalized with azobenzene ligands can undergo photo-controlled self-assembly. mdpi.com The trans-to-cis isomerization under UV irradiation increases the dipole moment of the azobenzene, leading to attractive dipole-dipole interactions that drive the assembly of the nanoparticles. mdpi.com This process can be reversed with visible light, allowing for the dynamic formation and dissociation of the nanoparticle assemblies. mdpi.com

Furthermore, the introduction of other functional groups, such as cholesterol, to azobenzene dyads can lead to supramolecular polymorphism, where the same molecule can form different aggregates like nanotoroids or fibers. nih.gov The formation of these distinct nanostructures can be controlled by the wavelength of light used for irradiation, offering a high degree of control over the resulting morphology. nih.gov

SystemStimulusResulting Morphology Change
Azobenzene-functionalized NanoparticlesUV LightAssembly into nanoflasks
Azobenzene-functionalized NanoparticlesVisible LightDisassembly of nanoflasks
Azobenzene Dyad with CholesterolStrong Visible LightPreferential formation of nanotoroids
Azobenzene Dyad with CholesterolWeak Visible LightPredominant formation of 1D fibers

This table summarizes examples of photo-controlled self-assembly and morphology regulation in systems containing azobenzene derivatives.

Host-guest chemistry often utilizes the specific recognition and binding between a host molecule and a guest molecule. By incorporating an azobenzene unit into either the host or the guest, this recognition process can be controlled by light.

A prominent example is the use of cyclodextrins as host molecules and azobenzene derivatives as guests. rsc.orgnih.gov The more linear trans-azobenzene can fit snugly into the hydrophobic cavity of a cyclodextrin (B1172386), forming a stable inclusion complex. nih.gov Upon UV irradiation, the azobenzene isomerizes to the bent cis form, which is a poorer fit for the cyclodextrin cavity, leading to the dissociation of the complex. rsc.org This photo-switchable binding and unbinding can be used to control the properties of the supramolecular system, such as its aggregation behavior or its ability to encapsulate other molecules. nih.gov

This principle has been applied to create dual-responsive supramolecular polymers. For instance, a polymer system based on the host-guest interaction between β-cyclodextrin and an azobenzene-grafted polymer exhibits both pH and photo-responsive behavior, allowing for recurrent disassembly and reassembly of the supramolecular structure. rsc.org

Chirality, or "handedness," is a fundamental property in chemistry and biology. The engineering of supramolecular chirality, where the chirality arises from the non-covalent arrangement of molecules, is a topic of intense research. Azobenzene-containing polymers are excellent candidates for this purpose. nih.govresearchgate.net

Supramolecular chirality in these systems can be generated through the non-symmetric arrangement of the azobenzene units. nih.gov This can be achieved by using chiral azobenzene monomers or by inducing chirality in an achiral polymer using an external chiral source. nih.gov The photoisomerization of the azobenzene moieties provides a dynamic handle to control the supramolecular chirality. UV light can be used to disrupt the chiral organization, while visible light or thermal relaxation can restore it. nih.gov

Interfacial and Surface-Adsorbed Azobenzene Systems

The behavior of azobenzene molecules at interfaces and when adsorbed onto surfaces is a critical area of research for developing functional materials and devices. When azobenzene derivatives are organized in self-assembled monolayers (SAMs), their photoisomerization can induce significant changes in the properties of the surface.

The reversible conversion between the trans and cis isomers of azobenzene moieties within a SAM can be used to photochemically modulate cell adhesion. nih.gov For instance, a mixed SAM can be designed with one alkanethiol containing the azobenzene unit and another terminated with a group that resists non-specific cell adhesion. nih.gov The isomerization of the azobenzene component alters the surface topography and accessibility of binding sites, thereby controlling the attachment of cells. nih.gov

Scanning tunneling microscopy (STM) is a powerful technique for studying the conformational changes of individual azobenzene molecules on surfaces. aps.org Studies on azobenzene derivatives have shown that it is possible to trigger and observe the trans-to-cis isomerization on a single-molecule level. aps.org This can be induced not only by light but also by an applied electric field or the tunneling electrons from the STM tip. aps.org The ability to manipulate the isomeric state of individual molecules opens up possibilities for high-density data storage and nanoscale switches. aps.org

Research on various azobenzene derivatives on different substrates, such as bare and insulator-coated metal surfaces, reveals a range of temperature-dependent molecular configurations and self-assembly behaviors. researchgate.net The specific functional groups on the azobenzene core and the nature of the surface play a crucial role in determining the degree of interaction and the resulting monolayer structure. researchgate.net While specific studies on 3,3'-Diacetyl-azobenzene are not extensively detailed in the provided results, the acetyl groups would be expected to influence the intermolecular interactions and the orientation of the molecules on a given surface.

The table below summarizes the general principles of azobenzene-based interfacial systems.

FeatureDescriptionSignificance
Self-Assembled Monolayers (SAMs) Azobenzene derivatives can form ordered, single-molecule-thick layers on various substrates.Provides a platform for creating photoresponsive surfaces.
Photochemical Control of Surface Properties Light-induced isomerization alters the physical and chemical properties of the monolayer.Enables applications in areas like controlled cell adhesion and switchable wettability.
Single-Molecule Switching Techniques like STM allow for the manipulation and observation of individual azobenzene molecules.Paves the way for molecular-level data storage and electronic devices.
Influence of Functional Groups Substituents on the azobenzene core affect packing, stability, and switching behavior.Allows for the fine-tuning of material properties for specific applications.

Development of Molecular Devices and Machines Utilizing Azobenzene Isomerization

The significant and reversible geometric change that occurs during the photoisomerization of the N=N double bond in azobenzenes is the fundamental principle behind their use in molecular devices and machines. researchgate.net The distance between the 4 and 4' carbons of the phenyl rings changes from approximately 9.0 Å in the trans isomer to 5.5 Å in the cis isomer. researchgate.net This large-scale motion can be harnessed to perform work at the nanoscale.

Light is an ideal energy source for powering molecular machines because it can be delivered with high spatial and temporal precision, and it does not generate chemical waste products. researchgate.netrsc.org The trans-cis photoisomerization of azobenzene is a key reaction in the development of light-driven nanomachinery. rsc.org

Several concepts for light-driven nanomachinery based on azobenzene isomerization have been proposed and demonstrated, including:

Molecular Shuttles: In these systems, a macrocycle (the shuttle) moves back and forth between two different recognition sites on a linear molecular axle. The photoisomerization of an azobenzene unit integrated into the axle can be used to alter the affinity of the recognition sites, thereby driving the shuttling motion of the macrocycle. nih.gov

Molecular Scissors: By incorporating azobenzene units into a structure with two "blades," it is possible to create a molecule that mimics the opening and closing motion of scissors upon light irradiation. researchgate.net

Molecular Hinges: Azobenzene units can be used as the joint in a molecular hinge, allowing for the light-induced bending and straightening of a molecular structure. researchgate.net

Light-Driven Nanocars: Azobenzene units have been incorporated into the chassis of "nanocars" to provide a light-powered motor. The isomerization of the azobenzene induces a conformational change in the chassis, which, in conjunction with fullerene "wheels," can lead to directional motion on a surface. aps.org

The table below outlines key parameters of azobenzene as a molecular switch.

Propertytrans-Azobenzenecis-Azobenzene
Thermodynamic Stability More stableLess stable
Geometry Nearly planarBent
Dipole Moment ~0 D~3.0 D
4,4' C-C Distance ~9.0 Å~5.5 Å
Isomerization Trigger UV light (~320-350 nm)Visible light or heat

Emerging Research Directions and Future Challenges in 3,3 Diacetyl Cis Azobenzene Research

Strategies for Addressing Non-Quantitative Bidirectional Switching and Spectral Overlap

A significant hurdle in the application of azobenzene-based photoswitches, including derivatives of 3,3'-diacetyl-azobenzene, is achieving complete and efficient back-and-forth isomerization. Often, the absorption spectra of the trans and cis isomers overlap, leading to incomplete photoconversion and the establishment of a photostationary state (PSS) that contains a mixture of both isomers. nih.govnih.gov This is a critical issue as many applications require near-quantitative switching to elicit a full functional response.

Several strategies are being explored to address these limitations:

Minimizing Spectral Overlap: One key approach is to design azobenzenes where the absorption bands of the two isomers are well-separated. nih.gov This can be achieved by replacing one of the benzene (B151609) rings with a heteroaromatic ring, such as in arylazopyrazoles, which can lead to a separation of the n→π* and π→π* absorption bands. researchgate.net

Tetra-ortho-Substitution: The introduction of substituents at all four ortho positions of the azobenzene (B91143) core has been a significant advancement. nih.gov This modification can improve photoswitching properties by sterically influencing the geometry of the isomers and altering their electronic properties, leading to better separation of absorption bands. nih.govnih.gov

Redox Isomerization: A novel strategy involves a redox isomerization process. This method allows for the creation of modular photoswitches that can achieve nearly quantitative bidirectional photoconversion. nih.gov

Push-Pull Systems: The introduction of electron-donating ("push") and electron-withdrawing ("pull") groups on the azobenzene scaffold can also be used to tune the absorption spectra and improve photoisomerization efficiency. acs.org

These strategies, while often studied on other azobenzene derivatives, provide a roadmap for the rational design of 3,3'-diacetyl-azobenzene analogues with improved switching performance.

Advancements in Red-Shifted Azobenzene Derivatives for Broader Research Applications

The ability to trigger isomerization with longer wavelength light, particularly in the red or near-infrared (NIR) regions of the spectrum, is a major goal in azobenzene research. nih.govumich.edu This is especially crucial for biological applications, as red light offers deeper tissue penetration and reduced phototoxicity compared to UV or blue light. umich.eduumich.eduacs.org

Key advancements in this area include:

Ortho-Substitution: The use of ortho-substituents, such as methoxy (B1213986) or fluorine groups, has been instrumental in creating red-shifted azobenzenes. acs.orgacs.org Tetra-ortho-substitution, in particular, has been shown to significantly red-shift the n→π* absorption band of the trans isomer, enabling switching with visible light. nih.govacs.org For instance, tetra-ortho-methoxyazobenzenes can be switched with blue and green/red light. nih.gov

Computational Design: Computational methods are increasingly used to predict the photophysical properties of novel azobenzene derivatives. nih.govchemrxiv.org By dissecting the electronic and geometric influences of different substituents, researchers can design molecules with desired red-shifted absorption profiles. nih.gov For example, a di-ortho-fluoro di-ortho-chloro (dfdc) azobenzene was designed and synthesized based on computational predictions, demonstrating superior red-shifted properties. nih.gov

Synthesis of Diverse Scaffolds: The development of versatile synthetic methods is crucial for creating a wide range of red-shifted azobenzenes. umich.eduumich.edunih.gov This allows for the exploration of various substitution patterns and the fine-tuning of photophysical properties for specific applications. umich.eduumich.edu

The principles learned from these advancements can be applied to the 3,3'-diacetyl-azobenzene core to develop new derivatives that can be controlled with longer wavelength light, thereby expanding their utility in fields like photopharmacology and materials science.

Methodological Challenges in Studying Azobenzene Isomerization in Complex Environments (e.g., Biological Systems, Solid State)

While the photoisomerization of azobenzenes in dilute solutions is well-understood, their behavior in more complex environments like biological systems and the solid state presents significant challenges. wikipedia.orgrsc.org These environments can impose constraints on the molecular motion required for isomerization and introduce new interactions that alter the photophysical properties.

In Biological Systems:

Confinement and Interactions: Within a biological system, such as when attached to a protein or integrated into a cell membrane, the azobenzene moiety experiences a restricted environment. nih.govpsu.edu This confinement can affect the efficiency of photoisomerization. nih.gov

Local Environment Effects: The local environment, including factors like polarity, pH, and the presence of specific biomolecules, can influence the thermal isomerization rate and the photostationary state. researchgate.netnih.gov

Delivery and Stability: Ensuring the solubility, stability, and proper localization of azobenzene derivatives within biological systems is a major hurdle. acs.org

In the Solid State:

Restricted Motion: The lack of molecular freedom of motion in the solid state makes it more difficult to observe photoswitching. wikipedia.org The crystal packing and intermolecular interactions can hinder the large-scale conformational changes associated with isomerization.

Aggregation Effects: In the solid state or in aggregated forms, intermolecular interactions can lead to phenomena like H-aggregation, which can alter the absorption spectra and quenching of isomerization. rsc.org

Overcoming these challenges requires the development of new analytical techniques and the design of azobenzene derivatives that are robust and functional in these complex and constrained environments.

Development of Fluorescent Azobenzene Constructs for Enhanced Research Visibility

Azobenzene derivatives are typically non-fluorescent or weakly fluorescent because the energy of the excited state is efficiently dissipated through the photoisomerization process. nih.govmdpi.com However, the development of fluorescent azobenzene photoswitches is highly desirable for applications in bioimaging and sensing, as fluorescence provides a highly sensitive and easily detectable readout signal. rsc.orgrsc.org

Several strategies are being pursued to create fluorescent azobenzene constructs:

Inhibition of Isomerization: One approach is to sterically hinder the photoisomerization process. mdpi.com By introducing bulky substituents near the azo group, the rotational and inversional movements required for isomerization can be restricted, allowing for fluorescence emission to occur. mdpi.com

Förster Resonance Energy Transfer (FRET): A common strategy is to link an azobenzene photoswitch to a fluorophore. rsc.org In one isomeric state, the azobenzene's absorption spectrum overlaps with the fluorophore's emission spectrum, leading to FRET and quenching of fluorescence. Upon photoisomerization to the other state, this overlap is reduced, and fluorescence is restored. rsc.org

Aggregation-Induced Emission (AIE): Combining azobenzene units with aggregation-induced emission luminogens (AIEgens) has emerged as a successful strategy for creating solid-state fluorescent photoswitches. rsc.org

Arylazopyrazoles: The use of arylazopyrazole scaffolds has shown promise in the development of photoswitchable fluorescent molecules with high photostability. researchgate.net

The integration of a 3,3'-diacetyl-azobenzene core into these types of constructs could lead to novel fluorescent probes with tailored switching properties.

Exploration of Novel Substitution Patterns and Their Impact on Photophysical Properties

The photophysical properties of azobenzenes are highly dependent on the nature and position of substituents on the aromatic rings. rsc.orgmdpi.com The exploration of novel substitution patterns is a continuous effort to fine-tune properties such as absorption wavelength, thermal stability of the cis isomer, and quantum yield of isomerization. rsc.orgrug.nl

Key research directions include:

Systematic Modification: Researchers are systematically modifying substitution patterns to create libraries of azobenzenes with a wide range of properties. rsc.org This allows for the development of structure-property relationships that can guide the design of new photoswitches for specific applications. rsc.org

Asymmetric Substitution: The synthesis of asymmetrically substituted azobenzenes allows for more precise control over the electronic and steric properties of the molecule, enabling fine-tuning of its photophysical characteristics. rsc.org

Push-Pull Systems: The strategic placement of electron-donating and electron-withdrawing groups can significantly alter the absorption spectra and isomerization efficiency of azobenzenes. acs.org

Computational Guidance: Quantum mechanical calculations are increasingly used to predict how different substitution patterns will affect the photophysical properties of azobenzenes, accelerating the discovery of new and improved photoswitches. nih.govrug.nlchemrxiv.org

By applying these approaches to the 3,3'-diacetyl-azobenzene scaffold, researchers can explore how additional or alternative substituents can further modulate its properties for targeted applications.

Advanced Characterization Techniques (e.g., Brillouin Microscopy) for Real-Time Monitoring in Research Contexts

The development of advanced characterization techniques is crucial for understanding the dynamics of azobenzene isomerization, particularly in complex environments and in real-time.

Brillouin Microscopy: This emerging technique has shown promise for monitoring the isomerization of azobenzene in situ. arxiv.orgarxiv.orgresearchgate.net Brillouin scattering is sensitive to changes in the elastic modulus of a solution, which is affected by the conformational changes that occur during azobenzene isomerization. arxiv.orgresearchgate.net This allows for the quantitative, real-time tracking of the isomerization process. arxiv.orgresearchgate.net

Terahertz Time-Domain Spectroscopy (THz-TDS): THz-TDS is another powerful technique for exploring the conformational dynamics of azobenzene isomerization. rsc.orgnih.gov The THz response is sensitive to the large structural changes that accompany isomerization, enabling the monitoring of both thermally and photo-induced processes. rsc.orgnih.gov

Automated Characterization Platforms: High-throughput, automated systems are being developed to rapidly characterize the key photophysical parameters of new photoswitches, such as absorption spectra, photoconversion quantum yields, and thermal half-lives. researchgate.net These platforms accelerate the discovery and optimization of new azobenzene derivatives. researchgate.net

These advanced techniques provide powerful tools for studying the behavior of 3,3'-diacetyl-azobenzene and its derivatives, offering deeper insights into their isomerization dynamics and facilitating the development of new applications.

Q & A

Q. What are the optimal synthetic routes for preparing 3,3'-Diacetyl-cis-azobenzene, and how can geometric isomer purity be ensured?

  • Methodological Answer : The synthesis typically involves diazo coupling reactions under controlled pH and temperature. For example, modified Hartman-Dickey procedures (Org. Synth. 1934) can be adapted by introducing acetyl-protected aniline derivatives . To isolate the cis-isomer, chromatographic separation (e.g., TLC or column chromatography on Al₂O₃) is critical, as demonstrated in analogous azobenzene syntheses where cis/trans ratios (~2:1) were resolved . Purity is validated via HPLC or NMR, with emphasis on suppressing trans-isomer formation through low-temperature photoirradiation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : UV-Vis spectroscopy (λ_max ~340–380 nm for cis-isomers) and ¹H-NMR (distinct coupling patterns for cis vs. trans) are primary tools. IR spectroscopy confirms acetyl group retention (C=O stretch ~1700 cm⁻¹). Contradictions in reported λ_max values may arise from solvent polarity or aggregation effects; standardized solvent systems (e.g., anhydrous DMSO) and dilution studies are recommended . For NMR ambiguities, NOESY can differentiate cis (proton proximity) and trans configurations .

Q. What handling protocols mitigate risks associated with azobenzene derivatives during synthesis?

  • Methodological Answer : Refer to safety guidelines for structurally similar carcinogens like 3,3'-Diaminobenzidine :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
  • Store in airtight, light-resistant containers at ≤4°C to prevent degradation.
  • Dispose of waste via approved hazardous-waste facilities, adhering to EPA and REACH regulations .

Advanced Research Questions

Q. How does diacetyl substitution influence the photoisomerization kinetics and stability of cis-azobenzene compared to unmodified analogs?

  • Methodological Answer : The acetyl groups introduce steric hindrance, slowing cistrans thermal relaxation. To quantify this:
  • Conduct time-resolved UV-Vis spectroscopy under controlled irradiation (365 nm LED).
  • Compare half-lives (t₁/₂) in polar (e.g., ethanol) vs. nonpolar (e.g., toluene) solvents.
  • Computational modeling (DFT or TD-DFT) can predict transition states and activation energies, validated against experimental Arrhenius plots . Recent studies on substituted azobenzenes suggest acetyl groups increase t₁/₂ by 2–3× in aprotic media .

Q. What strategies resolve contradictions in reported quantum yields for cis-azobenzene derivatives across studies?

  • Methodological Answer : Discrepancies often stem from:
  • Light source variability : Calibrate irradiance with a radiometer and use monochromatic filters.
  • Sample preparation : Ensure degassing to eliminate oxygen quenching.
  • Data normalization : Reference actinometers (e.g., potassium ferrioxalate) for cross-study consistency.
    A 2023 NIST review recommends standardized protocols for azobenzene photokinetics, emphasizing reproducibility .

Q. How can computational models predict the solvatochromic behavior of 3,3'-Diacetyl-cis-azobenzene in novel solvent systems?

  • Methodological Answer :
  • Perform TD-DFT calculations (e.g., B3LYP/6-31G*) to simulate electronic transitions.
  • Correlate computed dipole moments with empirical solvent polarity scales (e.g., ET(30)).
  • Validate using UV-Vis in solvents of varying polarity (e.g., hexane to DMF). Studies on analogous azobenzenes show strong agreement between predicted and observed λ_max shifts (±5 nm) .

Key Notes

  • Safety : Prioritize protocols from carcinogenic analogs (e.g., 3,3'-Diaminobenzidine) due to structural similarities .
  • Synthesis : Optimize cis yield via low-temperature photoirradiation and chromatographic separation .
  • Data Validation : Cross-reference computational models with experimental kinetics to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.